molecular formula C17H25N3O3S B2487661 N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide CAS No. 1147826-27-4

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide

Cat. No. B2487661
CAS RN: 1147826-27-4
M. Wt: 351.47
InChI Key: SAWNSGNUGGDETR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide often involves sequential reactions, including sulfonylation and cyclization steps. For instance, the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions results in C-sulfonylated 1,4-diazepines, demonstrating the role of sulfonyl groups in the cyclization process to form complex structures (Heo et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by specific arrangements and interactions. For example, in certain acetamide compounds, the heterocyclic ring and the acetamide group's plane are nearly co-planar, indicating potential intramolecular interactions that stabilize the molecule's conformation (Kang, Cho, & Jang, 2011).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives often include interactions with sulfonamide groups. For instance, the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution allows for the efficient synthesis of sulfonyl-containing 1,4-diazepan-5-ones, illustrating the reactivity of sulfonyl groups in facilitating ring closure and functionalization (Banfi et al., 2007).

Scientific Research Applications

Cryoprotection in Aquatic Species

Research has shown that dimethyl-acetamide serves as an effective cryoprotectant for rainbow trout (Oncorhynchus mykiss) semen, outperforming conventional cryoprotectants like dimethyl sulfoxide. This suggests potential applications of similar compounds in the preservation of genetic material in aquatic species, providing a pathway for conservation and study of biodiversity (M. Mcniven, R. Gallant, G. Richardson, 1993).

Agricultural Enhancement

Compounds like mefluidide, which shares a similar complex structure with the target compound, have been shown to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This underscores the potential of chemical compounds to enhance agricultural resilience to temperature stresses, thus contributing to food security (M. Tseng, P. Li, 1984).

Antimicrobial Research

The synthesis and evaluation of heterocycles incorporating sulfamoyl moieties, such as certain cyanoacetamide derivatives, have indicated promising antibacterial and antifungal activities. This highlights the potential application of structurally complex acetamides in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria and fungal pathogens (E. Darwish, Khalid A. Atia, A. Farag, 2014).

Neurological Protection

The use of dimethyl sulfoxide (DMSO), a solvent related to the functional groups in the target compound, has been found to suppress ion currents and calcium influx induced by glutamate in hippocampal neurons. This suggests a potential neuroprotective role for similar compounds against excitotoxicity, which is implicated in various neurodegenerative diseases (Chengbiao Lu, M. Mattson, 2001).

properties

IUPAC Name

N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18(2)17(21)15-19-10-6-11-20(13-12-19)24(22,23)14-9-16-7-4-3-5-8-16/h3-5,7-9,14H,6,10-13,15H2,1-2H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNSGNUGGDETR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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